N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole, isoxazole, and cyclopropane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Ethylthio Substitution: The ethylthio group is introduced via nucleophilic substitution, often using ethylthiol and a suitable leaving group.
Isoxazole Synthesis: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide, which can be achieved by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole and thiophene rings can undergo oxidation reactions, often leading to sulfoxides or sulfones.
Reduction: Reduction of the isoxazole ring can yield amines or hydroxylamines.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted thiadiazoles and isoxazoles.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The thiadiazole and isoxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and bioactivity profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-2-22-14-18-17-13(24-14)16-12(20)15(5-6-15)11-8-9(21-19-11)10-4-3-7-23-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOSXVKAPPVJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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